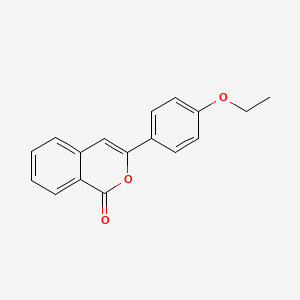

3-(4-Ethoxyphenyl)-1H-2-benzopyran-1-one

Description

3-(4-Ethoxyphenyl)-1H-2-benzopyran-1-one is a heterocyclic compound belonging to the 2-benzopyran-1-one (isocoumarin) family. Its core structure consists of a fused benzene and oxygen-containing pyran ring, with a 4-ethoxyphenyl substituent at position 3. The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring introduces steric bulk and moderate electron-donating effects, which may influence its physicochemical properties and biological interactions.

Properties

CAS No. |

66833-83-8 |

|---|---|

Molecular Formula |

C17H14O3 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

3-(4-ethoxyphenyl)isochromen-1-one |

InChI |

InChI=1S/C17H14O3/c1-2-19-14-9-7-12(8-10-14)16-11-13-5-3-4-6-15(13)17(18)20-16/h3-11H,2H2,1H3 |

InChI Key |

NIAQWGIIDXSIJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxyphenyl)-1H-isochromen-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 4-ethoxybenzaldehyde with phthalic anhydride in the presence of a catalyst such as piperidine. The reaction is usually carried out in a solvent like ethanol or acetic acid under reflux conditions, leading to the formation of the desired isochromenone derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethoxyphenyl)-1H-isochromen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isochromenone core, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Halogenated derivatives or other substituted isochromenones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key enzymes and signaling pathways involved in cell proliferation and survival. The compound may also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.

Comparison with Similar Compounds

Table 1: Key Structural Features of 2-Benzopyran-1-one Derivatives

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxyphenyl group in the target compound contrasts with electron-withdrawing substituents like chlorine in 3-(4-chlorophenyl) analogs (e.g., ).

- Lipophilicity : The ethoxy group confers higher lipophilicity (logP) compared to polar substituents (e.g., –OH in or –NH₂ in ), likely improving membrane permeability but reducing aqueous solubility.

- Steric Effects: Bulkier substituents (e.g., diphenylamino in ) may hinder binding to sterically sensitive targets compared to the ethoxyphenyl group.

Antimicrobial Activity:

- Bis-(1H-2-benzopyran-1-one) derivatives exhibit significant activity against Staphylococcus aureus and Escherichia coli due to their dimeric structures, which may enable dual-target inhibition . The ethoxyphenyl analog’s monomeric structure might show narrower-spectrum activity unless conjugated or modified.

- Chlorophenyl derivatives (e.g., ) often display enhanced antibacterial potency due to chlorine’s electronegativity, which improves target binding.

Analgesic and Antiproliferative Activity:

- Bis-benzopyranones demonstrate notable analgesic effects, possibly via cyclooxygenase (COX) inhibition . Ethoxyphenyl derivatives may share this activity, though substituent-specific efficacy remains unexplored.

- Benzopyran-4-one hybrids (e.g., in ) show antiproliferative effects against cancer cells. The 2-benzopyran-1-one scaffold in the target compound may exhibit similar activity, modulated by the ethoxyphenyl group’s electronic profile.

Solubility and Stability:

- Sodium salts of benzopyranones (e.g., ) have higher aqueous solubility, whereas the ethoxyphenyl derivative’s neutral form may require formulation adjustments for bioavailability.

- Dihydro derivatives (e.g., ) with hydroxyl groups show improved stability under acidic conditions compared to the fully aromatic ethoxyphenyl compound.

Biological Activity

3-(4-Ethoxyphenyl)-1H-2-benzopyran-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the benzopyran class, characterized by a fused benzene and pyran ring. Its structure can be represented as follows:

The synthesis of 3-(4-Ethoxyphenyl)-1H-2-benzopyran-1-one typically involves the reaction of appropriate phenolic precursors with ethyl derivatives under acidic conditions, leading to the formation of the desired benzopyran structure. Various synthetic methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzopyran derivatives. For instance, 3-(4-Ethoxyphenyl)-1H-2-benzopyran-1-one has shown promising results against various cancer cell lines. In vitro assays demonstrated that this compound can inhibit cell proliferation and induce apoptosis in human cancer cells, including breast and colon cancer lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Case Study:

A recent study evaluated the cytotoxic effects of 3-(4-Ethoxyphenyl)-1H-2-benzopyran-1-one on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment, with an IC50 value determined to be approximately 15 µM.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of 3-(4-Ethoxyphenyl)-1H-2-benzopyran-1-one

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Neuroprotective Effects

Research has also pointed to neuroprotective effects attributed to this compound. In models of ischemic stroke, 3-(4-Ethoxyphenyl)-1H-2-benzopyran-1-one demonstrated the ability to scavenge free radicals and reduce oxidative stress, thereby protecting neuronal cells from damage.

Case Study:

In a study involving oxygen-glucose deprivation (OGD) models, treatment with the compound resulted in a significant increase in neuronal survival rates compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

The biological activities of 3-(4-Ethoxyphenyl)-1H-2-benzopyran-1-one can be attributed to several mechanisms:

- Antioxidant Activity: The compound's ability to scavenge reactive oxygen species (ROS) contributes to its neuroprotective effects.

- Apoptosis Induction: It activates intrinsic apoptotic pathways leading to cancer cell death.

- Antimicrobial Mechanism: Disruption of bacterial membrane integrity and interference with metabolic processes are key factors in its antimicrobial action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.